![molecular formula C13H13N5 B2426833 1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzimidazole CAS No. 2320887-60-1](/img/structure/B2426833.png)
1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzimidazole, also known as DPTB, is a novel compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzimidazole has been found to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, colon, and lung cancer. In addition, 1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzimidazole has been shown to have antibacterial activity against Gram-positive bacteria. The compound has also been investigated for its potential as a neuroprotective agent, as it has been found to protect against oxidative stress-induced cell death in neuronal cells.
Mécanisme D'action
The mechanism of action of 1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzimidazole is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. 1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzimidazole may also disrupt the microtubule network, leading to cell cycle arrest and apoptosis. In addition, 1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzimidazole has been shown to inhibit bacterial RNA polymerase, which may contribute to its antibacterial activity.
Biochemical and Physiological Effects
1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzimidazole has been found to induce apoptosis in cancer cells, which is characterized by cell shrinkage, chromatin condensation, and DNA fragmentation. The compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis. In bacterial cells, 1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzimidazole has been found to inhibit transcription, leading to the inhibition of protein synthesis and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzimidazole in lab experiments is its potent antitumor and antibacterial activity, which makes it a promising candidate for drug development. However, the compound's mechanism of action is not fully understood, which may limit its use in certain experiments. In addition, 1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzimidazole has low solubility in water, which may make it difficult to use in certain assays.
Orientations Futures
Future research on 1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzimidazole could focus on elucidating its mechanism of action, which would provide insight into its potential as a therapeutic agent. In addition, the compound's potential as a neuroprotective agent could be further investigated, as it may have applications in the treatment of neurodegenerative diseases. Finally, the synthesis of 1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzimidazole analogs could be explored, which may lead to the development of more potent and selective compounds.
Méthodes De Synthèse
The synthesis of 1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzimidazole involves the reaction of 1-(2-bromoethyl)benzimidazole with 6-amino-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole in the presence of potassium carbonate. The reaction proceeds through a substitution reaction, resulting in the formation of 1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzimidazole. The purity and yield of the compound can be improved through recrystallization and column chromatography.
Propriétés
IUPAC Name |
1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-2-5-11-10(4-1)14-9-17(11)8-13-16-15-12-6-3-7-18(12)13/h1-2,4-5,9H,3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFZDEYODXZQGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-1H-1,3-benzodiazole |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.